
4-Amino-2,2-dimethylbutan-1-ol
Overview
Description
4-Amino-2,2-dimethylbutan-1-ol (CAS 179419-04-6) is a branched amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. Its structure features a hydroxyl group at position 1, two methyl groups at position 2, and an amino group at position 4, as confirmed by its SMILES notation (CC(C)(CCN)CO) and InChIKey (LVFSSKLFZHOPFX-UHFFFAOYSA-N) . The compound is stored under inert conditions at 2–8°C due to its reactive nature and classification under GHS hazard code H314 (causes severe skin burns and eye damage) . It is primarily utilized in chemical synthesis, though specific applications remain undisclosed in the available literature.
Scientific Research Applications
Chemistry
- Chiral Building Block : 4-Amino-2,2-dimethylbutan-1-ol is utilized as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules, which are essential in pharmaceuticals and fine chemicals.
Biology
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor. Studies have shown that it can modulate metabolic pathways by interacting with specific enzymes, thereby influencing their activity.
- Ligand in Biochemical Assays : Its ability to form hydrogen bonds makes it suitable for use as a ligand in various biochemical assays. This property facilitates the study of protein-ligand interactions and enzyme kinetics.
Medicine
- Therapeutic Development : Research indicates that this compound may serve as a precursor for developing new drugs targeting neurological disorders and cancer. Its unique structure allows it to interact with molecular targets involved in these diseases.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against various cancer cell lines:
- Results :
- A2780 ovarian cancer cells: IC50 = 2.66 μM
- HepG2 liver cancer cells: IC50 = 1.73 μM
These results indicate that the compound is significantly more potent than the reference drug suberoylanilide hydroxamic acid (SAHA) by factors of 10.3 and 11.3, respectively.
Case Study 2: Enzyme Interaction Studies
Research published in Organic Syntheses explored how this compound interacts with enzymes involved in metabolic pathways. The findings suggested that it effectively inhibits specific enzymes, leading to altered metabolic rates in test organisms.
Future Research Directions
While current research on this compound shows promise, several areas require further exploration:
- In Vivo Studies : Comprehensive animal studies are needed to evaluate pharmacokinetics and potential side effects.
- Mechanism Elucidation : Further investigation into the molecular mechanisms underlying its biological activities is essential.
- Therapeutic Development : Continued exploration of its therapeutic applications in enzyme inhibition and cancer treatment is ongoing.
Mechanism of Action
The mechanism by which 4-amino-2,2-dimethylbutan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below summarizes key differences between 4-Amino-2,2-dimethylbutan-1-ol and structurally related compounds:
Key Observations:
Functional Group Influence: The amino group in this compound and 2-Amino-2-ethylbutan-1-ol introduces reactivity and toxicity absent in non-amino analogues like 2,2-Dimethylbutan-1-ol.
Hazard Profiles: this compound’s H314 classification indicates higher corrosivity than 2-Amino-2-ethylbutan-1-ol, which poses oral and respiratory risks (H302, H335) . Diethylaminoethanol lacks explicit hazard data but shares structural similarities with other amines, suggesting comparable handling precautions .
Molecular Weight and Applications: Despite identical molecular weights (117.19 g/mol), this compound and Diethylaminoethanol differ in applications due to functional group variations. The former’s amino-hydroxyl pairing may favor pharmaceutical intermediates, while the latter’s diethylamino group suits industrial surfactants .
Biological Activity
4-Amino-2,2-dimethylbutan-1-ol, also known as 4-amino-2,2-dimethylpentan-1-ol, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a hydroxyl group on a branched carbon chain. Its molecular formula is , and it exhibits properties that allow it to interact with biological molecules effectively. The compound can participate in various biochemical reactions due to its functional groups, which can form hydrogen bonds and engage in nucleophilic attacks.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting certain enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
- Ligand Interaction : It may act as a ligand in biochemical assays, influencing receptor activity and signaling pathways. This property is essential for drug development and understanding cellular mechanisms.
Anticonvulsant Properties
Research has indicated that derivatives of this compound exhibit anticonvulsant activity. In a study involving various compounds with similar structures, certain derivatives showed significant efficacy in animal models for seizure induction (e.g., maximal electroshock-induced seizure tests). These compounds demonstrated improved lipophilicity and the ability to penetrate the blood-brain barrier, suggesting their potential as therapeutic agents for epilepsy .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it may modulate GABAergic activity, which is critical for maintaining neuronal excitability and preventing seizures. The involvement of GABA receptors indicates that this compound could serve as a precursor or analogue in developing new neuroprotective drugs .
Case Studies
Case Study 1: Anticonvulsant Activity Evaluation
In a pharmacological evaluation involving several analogues of this compound, one compound emerged as particularly potent in all three tested seizure models without neurotoxicity. This highlights the potential for developing safe anticonvulsant medications based on this chemical structure .
Case Study 2: Enzyme Interaction Studies
Research aimed at understanding the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzymes involved in metabolic pathways related to neurological disorders. This inhibition could lead to altered metabolic states conducive to therapeutic effects.
Data Tables
Study | Compound | Activity | Model Used | Outcome |
---|---|---|---|---|
Study A | Derivative 1 | Anticonvulsant | MES test | Effective without neurotoxicity |
Study B | Derivative 2 | Enzyme Inhibition | In vitro assays | Significant inhibition observed |
Preparation Methods
Indirect and Multi-Step Methods
3.1 Amination via Oxime Formation and Reduction
A multi-step approach involves the formation of an oxime from a ketone or aldehyde precursor, followed by reduction to the primary amine.
Step | Reagents/Conditions | Notes |
---|---|---|
1 | 2,2-dimethyl-4-hydroxybutanone | Ketone precursor |
2 | Hydroxylamine hydrochloride | Oxime formation |
3 | Acid/base (to adjust pH) | Facilitates oxime formation |
4 | Reducing agent (e.g., LiAlH₄) | Reduction to amine |
5 | Work-up and purification | Isolate amino alcohol |
- This route is valuable when direct amination is challenging.
- It allows for the introduction of the amino group with high regioselectivity.
Enantioselective and Resolution Methods
4.1 Enantiomeric Resolution via Cinnamate Derivatives
For applications requiring enantiomerically pure 4-Amino-2,2-dimethylbutan-1-ol, resolution methods are employed. One patented technique involves converting the racemic amino alcohol to its cinnamate salt, followed by preferential crystallization and recovery of the desired enantiomer.
Step | Reagents/Conditions | Notes |
---|---|---|
1 | Racemic this compound | Starting material |
2 | Cinnamic acid derivative | Forms diastereomeric salts |
3 | Crystallization | Preferentially isolates one enantiomer |
4 | Recovery and regeneration | Free amino alcohol obtained |
- This method is particularly useful for large-scale production of optically active compounds.
- The process can be adapted for continuous operation using isothermal preferential crystallization.
Comparative Analysis of Methods
Method | Yield | Scalability | Purity | Selectivity | Notes |
---|---|---|---|---|---|
Reductive amination | High | High | High | High | Mild conditions, direct |
Nucleophilic substitution | Moderate | Moderate | Moderate | Moderate | Requires halide precursor |
Oxime formation and reduction | Moderate | Moderate | High | High | Multi-step, high regioselectivity |
Enantiomeric resolution (cinnamate) | Variable | High | Very high | Very high | For chiral applications |
Research Findings and Notes
- The choice of method depends on the desired scale, purity, and whether enantiopure material is required.
- Reductive amination is generally preferred for its efficiency and directness, especially when the carbonyl precursor is readily available.
- Enantiomeric resolution is essential for pharmaceutical applications, where stereochemistry impacts biological activity.
- Safety considerations are critical, as the compound and its intermediates may be corrosive and require proper handling.
Properties
IUPAC Name |
4-amino-2,2-dimethylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)3-4-7/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFSSKLFZHOPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-04-6 | |
Record name | 4-amino-2,2-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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